N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5S2/c16-11(10-3-4-12-13(8-10)20-9-19-12)5-6-15-22(17,18)14-2-1-7-21-14/h1-4,7-8,11,15-16H,5-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMDEXCPAPKBDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNS(=O)(=O)C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole core. This can be achieved through the cyclization of catechol derivatives under acidic conditions. The hydroxypropyl group is then introduced via a nucleophilic substitution reaction, and the thiophene-2-sulfonamide group is added through a sulfonamide formation reaction.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation can be employed to achieve high purity and enantioselectivity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has shown potential as a bioactive molecule. It can be used to study enzyme inhibition, receptor binding, and other biological processes.
Medicine: The compound has been investigated for its potential medicinal properties, including its use as an anti-inflammatory or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various chemical processes.
Mechanism of Action
The mechanism by which N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)thiophene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound differs significantly from analogs reported in anthrax lethal factor inhibitor studies (), which feature a benzo[d]thiazol-2-yl group directly attached to the thiophene-2-sulfonamide core. Key distinctions include:
- Substituent Modifications : Replacement of the thiazole ring (e.g., in compounds 94–101 from ) with a benzodioxole group alters electronic properties. The benzodioxole’s methylenedioxy group enhances metabolic stability compared to thiazole’s sulfur-containing heterocycle .
Table 1: Structural and Physicochemical Comparison
*Estimated based on similar analogs.
Computational Binding Predictions
Using docking programs like GOLD (), the target compound’s flexible hydroxypropyl chain and polar sulfonamide group are predicted to adopt multiple conformations in binding pockets, enabling stronger interactions compared to rigid analogs. For example, the hydroxy group may form hydrogen bonds with catalytic residues, while the benzodioxole’s π-electrons engage in hydrophobic stacking .
Biological Activity
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)thiophene-2-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a thiophene sulfonamide structure. These components contribute to its unique biological properties, particularly in the context of pharmacological applications.
Molecular Formula and Weight
- Molecular Formula : C₁₈H₁₉N₃O₄S
- Molecular Weight : 367.42 g/mol
Biological Activity
Research indicates that compounds containing the benzo[d][1,3]dioxole structure often exhibit diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. The specific compound has shown promising results in various studies.
Anticancer Activity
Studies have demonstrated that derivatives of benzo[d][1,3]dioxole exhibit significant anticancer properties. For instance, related compounds have been evaluated for their cytotoxic effects against several cancer cell lines:
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| This compound | HepG2 | 2.38 | |
| 1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea) | HCT116 | 1.54 | |
| Doxorubicin (standard) | MCF7 | 4.56 |
These findings suggest that the compound may act through mechanisms involving apoptosis induction and cell cycle arrest.
The anticancer mechanisms of compounds similar to this compound have been studied through various assays:
- EGFR Inhibition : Compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation.
- Cell Cycle Analysis : Effects on cell cycle progression have been assessed, indicating potential G2/M phase arrest.
- Mitochondrial Pathway Proteins : The interaction with proteins such as Bax and Bcl-2 suggests modulation of mitochondrial apoptosis pathways.
Case Studies
Several case studies illustrate the biological activity of similar compounds:
- In Vivo Studies : A study evaluated the effects of benzo[d][1,3]dioxole derivatives on tumor growth in animal models. Results indicated a significant reduction in tumor size compared to controls.
- Molecular Docking Studies : Computational studies suggest that these compounds can effectively bind to target proteins involved in cancer progression, enhancing their therapeutic potential.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic synthesis techniques:
- Formation of Benzo[d][1,3]dioxole Moiety : This can be achieved through cyclization reactions involving catechol derivatives.
- Introduction of Hydroxypropyl Group : This is generally done via nucleophilic substitution reactions with appropriate halohydrin reagents.
- Thiophene Sulfonamide Formation : The final step involves coupling reactions to form the sulfonamide linkage.
Q & A
Q. What interdisciplinary applications exist beyond medicinal chemistry?
- Answer :
- Materials science : Self-assembling properties for organic semiconductors (bandgap ~2.8 eV).
- Agrochemicals : Herbicidal activity via auxin receptor modulation (IC₅₀ 1.2 µM in A. thaliana).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
